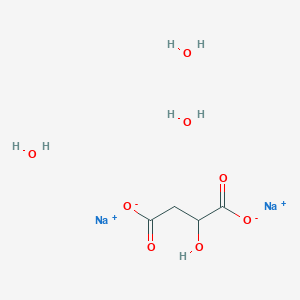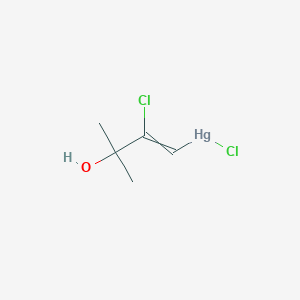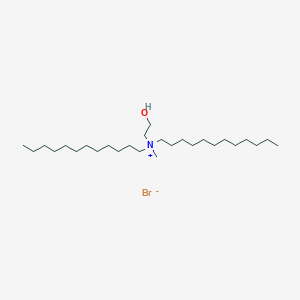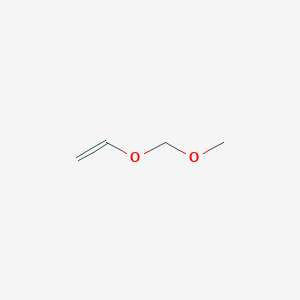![molecular formula C16H15Cl2NO2 B14491637 {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid CAS No. 64217-94-3](/img/structure/B14491637.png)
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
The synthesis of {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the chloromethylation of aniline derivatives, followed by the introduction of the phenylacetic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives. Common reagents and conditions for these reactions vary, but they generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Wissenschaftliche Forschungsanwendungen
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid can be compared with other similar compounds, such as:
Phenylacetic acid derivatives: These compounds share the phenylacetic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Chloromethylated aniline derivatives: These compounds have similar chloromethyl groups attached to the aniline ring, but their overall structures and reactivities can vary
Eigenschaften
CAS-Nummer |
64217-94-3 |
|---|---|
Molekularformel |
C16H15Cl2NO2 |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
2-[2-[2,3-bis(chloromethyl)anilino]phenyl]acetic acid |
InChI |
InChI=1S/C16H15Cl2NO2/c17-9-12-5-3-7-15(13(12)10-18)19-14-6-2-1-4-11(14)8-16(20)21/h1-7,19H,8-10H2,(H,20,21) |
InChI-Schlüssel |
FERBJBWOFPIWJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC=CC(=C2CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)







![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)

